Metachromin T
説明
Metachromin T (T22) is a marine-derived meroterpenoid isolated from Spongia spp., first identified in Okinawan sponge collections . Structurally, it features a 6,8-dimethoxy-2-methyl-2H-chromen-5-ol group linked to a cyclohexane ring, with stereochemistry confirmed via NMR, NOESY, and CD spectroscopy. Key structural distinctions include a methyl-substituted double bond replacing an exocyclic methylene group in related compounds like metachromins R20 and S21 . T22 exhibits cytotoxic activity against murine lymphoma L1210 and human epidermoid carcinoma KB cells, distinguishing it from inactive analogs (e.g., metachromins N-Q, 16-19) . While its exact molecular targets remain under investigation, its bioactivity suggests interference with DNA replication or kinase signaling pathways, akin to other metachromins .
特性
分子式 |
C23H32O4 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
(2S)-6,8-dimethoxy-2-methyl-2-[2-[(1R,2S)-1,2,3-trimethylcyclohex-3-en-1-yl]ethyl]chromen-5-ol |
InChI |
InChI=1S/C23H32O4/c1-15-8-7-10-22(3,16(15)2)12-13-23(4)11-9-17-20(24)18(25-5)14-19(26-6)21(17)27-23/h8-9,11,14,16,24H,7,10,12-13H2,1-6H3/t16-,22-,23-/m1/s1 |
InChIキー |
KDDVGLFIPJEMAU-ZGNKEGEESA-N |
異性体SMILES |
C[C@@H]1C(=CCC[C@]1(C)CC[C@]2(C=CC3=C(C(=CC(=C3O2)OC)OC)O)C)C |
正規SMILES |
CC1C(=CCCC1(C)CCC2(C=CC3=C(C(=CC(=C3O2)OC)OC)O)C)C |
同義語 |
metachromin T |
製品の起源 |
United States |
類似化合物との比較
Key Observations :
- Shared C-5 (S) and C-6 (R) configurations across metachromins suggest a conserved biosynthetic pathway .
- Quinone moieties in Metachromin A23 and neomarinone correlate with redox-mediated cytotoxicity, a feature absent in T22 .
Bioactivity and Cytotoxicity Comparison
Metachromin T’s bioactivity profile differs significantly from structurally related compounds:
Notes:
- T22’s cytotoxicity, while confirmed, lacks precise IC₅₀ values in the provided evidence. Activity against L1210/KB cells is inferred from qualitative data .
- Metachromin A23’s sub-µM IC₅₀ highlights superior potency compared to T22, likely due to quinone-mediated DNA intercalation .
- T22’s proposed TOPO I inhibition is extrapolated from Metachromin C’s mechanism , though direct evidence is pending.
Mechanistic Insights and Selectivity
- Structural Determinants of Activity : The cyclohexane ring’s pseudochair conformation and methyl substituents in T22 may enhance membrane permeability or target binding . In contrast, Metachromin A23’s acetyl groups improve DNA affinity .
- Kinase Selectivity : While T22’s kinase targets are uncharacterized, Metachromin L14 inhibits EGFR (IC₅₀ 197 µg/mL), and analogs M15-Q19 target HER2 (IC₅₀ 18–190 µg/mL) . This suggests structural variations (e.g., glycine residues in L14) dictate kinase specificity.
Q & A
Q. How can researchers conduct a comprehensive literature review on Metachromin T while avoiding bias?
- Methodological Answer : Use systematic search strings (e.g., "Metachromin T AND synthesis NOT industrial") across PubMed, SciFinder, and Web of Science. Screen abstracts via PRISMA flowcharts, and assess study quality using GRADE criteria. Document excluded studies to justify selectivity .
Data Management and Reproducibility
Q. What FAIR data practices apply to Metachromin T research?
- Methodological Answer : Assign persistent identifiers (DOIs) to datasets via repositories like Figshare. Provide machine-readable metadata (e.g., using ISA-Tab format) and license data under CC-BY 4.0. Include raw analytical files (e.g., .jdx for NMR) and synthesis protocols in supplementary materials .
Q. How can researchers ensure experimental reproducibility for Metachromin T studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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